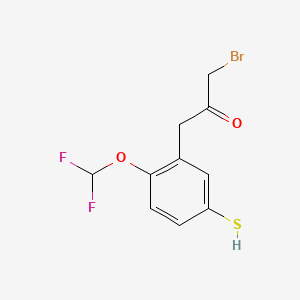

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

Description

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at position 2 and a mercapto (-SH) group at position 3. The propan-2-one backbone contains a bromine atom at position 1, making it a reactive intermediate in organic synthesis. This compound’s unique substituent arrangement confers distinct electronic and steric properties, influencing its reactivity, stability, and applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C10H9BrF2O2S |

|---|---|

Molecular Weight |

311.14 g/mol |

IUPAC Name |

1-bromo-3-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9BrF2O2S/c11-5-7(14)3-6-4-8(16)1-2-9(6)15-10(12)13/h1-2,4,10,16H,3,5H2 |

InChI Key |

AIYBMMQTDHNVBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S)CC(=O)CBr)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Considerations

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one features a propan-2-one backbone substituted at the 1-position with bromine and at the 3-position with a 2-(difluoromethoxy)-5-mercaptophenyl group. The difluoromethoxy moiety introduces electron-withdrawing effects, influencing the reactivity of the aromatic ring, while the mercapto group (-SH) necessitates protection during synthesis to prevent oxidation or undesired side reactions.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary components:

- Propan-2-one core with bromine at C1.

- 2-(Difluoromethoxy)-5-mercaptophenyl substituent .

Retrosynthetic pathways suggest two approaches:

- Path A : Bromination of pre-formed 3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one.

- Path B : Sequential assembly of the phenyl ring onto a brominated propan-2-one intermediate.

Bromination of Pre-Formed Ketone (Path A)

Substrate Preparation

The precursor 3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is synthesized via Friedel-Crafts acylation of a suitably substituted benzene derivative. For example, 2-(difluoromethoxy)-5-mercaptophenol can react with propanoyl chloride in the presence of Lewis acids like AlCl₃.

Bromination Techniques

- Direct Bromination : Using bromine (Br₂) in acetic acid at 0–5°C achieves α-bromination of the ketone. Yields range from 60–75%, with purity dependent on careful stoichiometry.

- N-Bromosuccinimide (NBS) : In CCl₄ under radical conditions (e.g., AIBN initiation), NBS selectively brominates the α-position, minimizing over-bromination.

Table 1: Bromination Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂/AcOH | 0°C, 2 h, stoichiometric Br₂ | 68 | 92 |

| NBS/AIBN | CCl₄, reflux, 4 h | 72 | 95 |

Sequential Assembly (Path B)

Synthesis of Brominated Propan-2-One

1-Bromopropan-2-one is prepared via bromination of acetone using HBr/H₂O₂, followed by distillation.

Coupling with Aromatic Moiety

The phenyl group is introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling :

- Ullmann Coupling : Copper-catalyzed coupling of 1-bromo-propan-2-one with 2-(difluoromethoxy)-5-mercaptophenylboronic acid in DMF at 120°C.

- Suzuki Reaction : Palladium-catalyzed coupling under inert atmosphere, yielding 60–70% product.

Challenges :

- The mercapto group requires protection (e.g., as a thioacetate ) to prevent Pd catalyst poisoning.

- Difluoromethoxy groups may undergo hydrolysis under basic conditions, necessitating pH control.

Protection-Deprotection Strategies for Thiol Groups

Thiol Protection

Reaction Mechanisms and Kinetic Studies

Bromination Mechanism

The α-bromination of propan-2-one proceeds via enolate formation (base-mediated) followed by electrophilic attack by Br⁺. In acetic acid, Br₂ generates Br⁺, which reacts with the enolate to yield the α-bromo ketone.

Key Factors :

- Temperature : Lower temperatures (0–5°C) favor enolate stability.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance enolate formation.

Optimization and Scalability

Yield Enhancement

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group can participate in various chemical reactions, while the mercapto group can form strong bonds with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one (CAS 1806476-28-7)

Structural Differences :

- Substituent Position : The mercapto group is at position 4 (para to difluoromethyl) vs. position 5 (meta to difluoromethoxy) in the target compound.

- Functional Groups : Difluoromethyl (-CF₂H) replaces difluoromethoxy (-OCF₂H), altering electron-withdrawing effects.

Implications :

1-Bromo-3-(4-iodophenyl)propan-2-one (CAS 1239112-68-5)

Structural Differences :

- Substituent Type : Iodo (-I) replaces both difluoromethoxy and mercapto groups.

- Molecular Weight : Higher molecular weight (338.97 g/mol vs. ~295–310 g/mol for the target compound) due to iodine.

Implications :

- Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br or C–S) enhance susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura).

- Lack of electron-withdrawing groups reduces aromatic ring deactivation compared to the target compound.

1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS 864774-65-2)

Structural Differences :

- Ketone Position : Propan-1-one (terminal carbonyl) vs. propan-2-one (central carbonyl).

- Substituents : Fluorine at position 2 and bromine at position 5 vs. difluoromethoxy and mercapto groups.

Implications :

- Terminal carbonyl may increase steric hindrance near the aromatic ring.

- Fluorine’s electronegativity polarizes the ring but lacks the electron-withdrawing strength of difluoromethoxy.

Structural Differences :

- Core Structure: Benzimidazole vs. propanone.

- Functional Groups : Shared difluoromethoxy and mercapto substituents.

Implications :

- Benzimidazole derivatives are prone to oxidation (e.g., sulfoxide/sulfone formation), suggesting the target compound’s mercapto group may also require stabilization during synthesis.

- Propanone backbone offers flexibility for further functionalization compared to rigid heterocycles.

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

Structural Differences :

- Conjugation: α,β-unsaturated ketone vs. saturated propanone.

- Substituents : Aromatic methyl and phenyl groups vs. difluoromethoxy/mercapto.

Implications :

- Conjugated system enhances stability and reactivity in Michael additions.

- Bromine at the α-position (vs. β in the target compound) alters halogenation pathways.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| Target Compound | C₁₀H₉BrF₂O₂S | ~295–310* | 2-OCF₂H, 5-SH | High electron withdrawal; SH nucleophilicity |

| 1-Bromo-3-(2-(difluoromethyl)-4-SH-phenyl)propan-2-one | C₁₀H₉BrF₂OS | 295.15 | 2-CF₂H, 4-SH | Moderate electron withdrawal |

| 1-Bromo-3-(4-iodophenyl)propan-2-one | C₉H₈BrIO | 338.97 | 4-I | Prone to cross-coupling |

| 1-(5-Bromo-2-fluorophenyl)propan-1-one | C₉H₈BrFO | 231.07 | 2-F, 5-Br | Polarized aromatic ring |

*Estimated based on analogous structures.

Biological Activity

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one, with CAS number 1806667-94-6, is a brominated ketone derivative featuring a difluoromethoxy group and a mercapto group. This compound's unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H9BrF2OS

- Molecular Weight : 295.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features:

- Mercapto Group (-SH) : This group is known for its nucleophilic properties, allowing the compound to interact with various biological targets, including enzymes and receptors.

- Difluoromethoxy Group : The presence of fluorine atoms enhances the compound's lipophilicity and potential for bioactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the mercapto group is particularly relevant, as thiols are known to exhibit antibacterial and antifungal activities.

Antioxidant Properties

The mercapto group also contributes to antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition

This compound may inhibit specific enzymes through covalent modification of active site residues. This mechanism is common in many pharmacologically active compounds.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Study | The compound demonstrated significant inhibition against various bacterial strains, suggesting potential use as an antimicrobial agent. |

| Antioxidant Activity | In vitro assays showed that the compound effectively scavenged free radicals, exhibiting a dose-dependent response. |

| Enzyme Inhibition | Preliminary studies indicated that the compound could inhibit key enzymes involved in metabolic pathways, although further research is needed to elucidate specific targets. |

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Bromo-3-(4-bromophenyl)propan-2-one | C10H9BrO | Brominated derivative without difluoromethoxy | Limited antimicrobial properties |

| 4-Mercaptophenol | C6H6OS | Contains a thiol group but lacks bromination | Antioxidant properties |

| 3-Difluoromethoxyphenylketone | C10H8F2O | Lacks bromine and mercapto groups | Potentially lower biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.